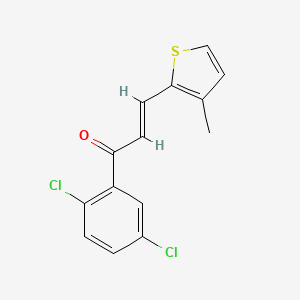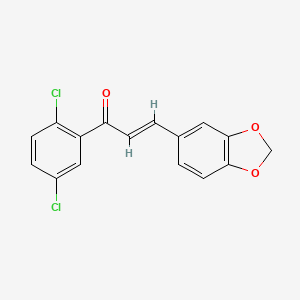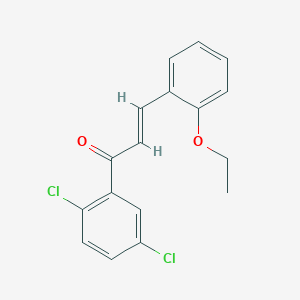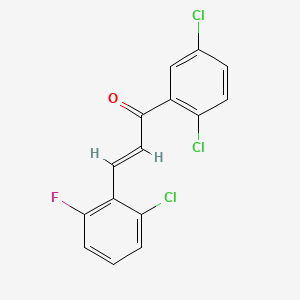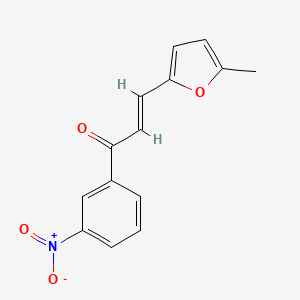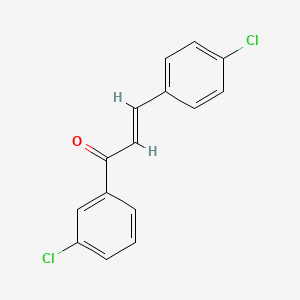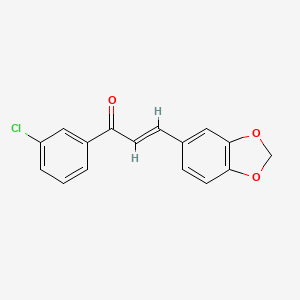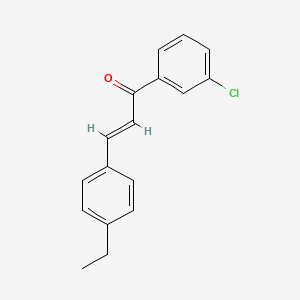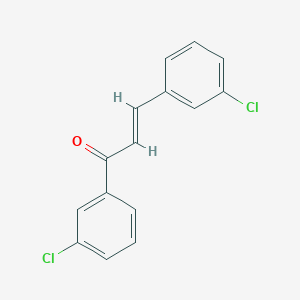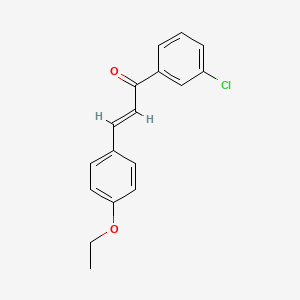
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic compound, commonly referred to as ‘3-chloro-4-ethoxy-phenyl-prop-2-en-1-one’ (CEPPO). It is a relatively new compound, first reported in the literature in 2019. CEPPO has been investigated for its potential applications in a variety of scientific fields, including synthetic chemistry, organic chemistry and pharmacology. In
科学研究应用
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific fields. In organic chemistry, it has been used as a starting material in the synthesis of novel compounds and in the synthesis of heterocyclic compounds. In pharmacology, (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been investigated for its potential to act as an anti-inflammatory, anti-cancer and anti-diabetic agent. It has also been studied for its potential to be used as a therapeutic agent in the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one acts as an agonist of the PPAR-γ receptor, which is involved in the regulation of inflammation, glucose metabolism, and lipid metabolism. In addition, (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to modulate the expression of genes involved in the regulation of inflammatory responses, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to modulate the expression of genes involved in the regulation of inflammatory responses, such as TNF-α and IL-1β. In addition, (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to reduce the levels of glucose and cholesterol in the blood, suggesting its potential use as a therapeutic agent for diabetes and other metabolic disorders.
实验室实验的优点和局限性
The advantages of using (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in laboratory experiments include its low cost and easy synthesis. In addition, its anti-inflammatory, anti-cancer, and anti-diabetic properties make it an attractive candidate for further research. However, the mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is still not fully understood, and its effects on humans are still unknown. Therefore, further research is needed to fully understand its potential therapeutic applications.
未来方向
The potential future directions for (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one research include further investigation of its mechanism of action and its effects on humans. In addition, further research is needed to explore its potential applications in the treatment of diabetes, cancer, and other metabolic disorders. Furthermore, research into the potential synergistic effects of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one with other compounds should be explored. Finally, studies into the potential toxicity of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one should be conducted in order to ensure its safe use in humans.
合成方法
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is synthesized through a two-step process. The first step involves the reaction of 3-chlorobenzaldehyde with 4-ethoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form a Schiff base. This Schiff base is then reduced to (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one using a reducing agent, such as sodium borohydride. The reaction is carried out in an aqueous solution at a temperature of 60°C for about 4 hours.
属性
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-16-9-6-13(7-10-16)8-11-17(19)14-4-3-5-15(18)12-14/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDLAVOCCZJPL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

